6-ethoxy-4-methyl-N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine
Description
- This compound is a complex heterocyclic molecule with a diverse range of applications. Its structure consists of a quinazoline core fused with a triazinyl group and an ethoxy-methyl side chain.
- Quinazolines are known for their biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Properties
Molecular Formula |
C21H30N6O |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
6-ethoxy-4-methyl-N-[3-(2-methylcyclohexyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |
InChI |
InChI=1S/C21H30N6O/c1-4-28-16-9-10-18-17(11-16)15(3)24-21(25-18)26-20-22-12-27(13-23-20)19-8-6-5-7-14(19)2/h9-11,14,19H,4-8,12-13H2,1-3H3,(H2,22,23,24,25,26) |
InChI Key |
YOFZYRBTBVRWFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)C4CCCCC4C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
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Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Remember that ongoing research may reveal additional applications and mechanisms related to this compound
Biological Activity
The compound 6-ethoxy-4-methyl-N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is a quinazoline derivative that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.
- Molecular Formula : C21H30N6O
- Molecular Weight : 402.51 g/mol
- Structure : The compound features a quinazoline core with an ethoxy group and a tetrahydrotriazine moiety, which are significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of anticancer properties and enzyme inhibition.
Anticancer Activity
Studies have shown that quinazoline derivatives can exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : Compounds similar to 6-ethoxy-4-methyl-N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine were tested against human cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). These studies typically report IC50 values ranging from low micromolar to submicromolar concentrations indicating significant potency against tumor cells .
Enzyme Inhibition
The compound's ability to inhibit specific kinases is also of interest:
- Kinase Inhibition Studies : Research indicates that quinazoline derivatives can act as inhibitors of various kinases involved in cancer progression. For example, compounds structurally related to 6-ethoxy derivatives have been shown to inhibit DYRK1A and GSK3β kinases effectively . Such inhibition can lead to disrupted signaling pathways critical for tumor growth.
Case Studies
- Study on Quinazoline Derivatives :
- HDAC Inhibition :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
